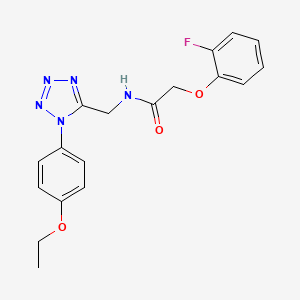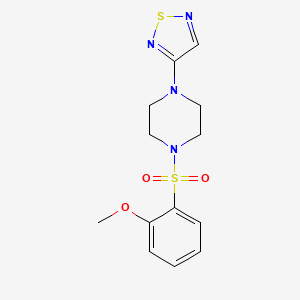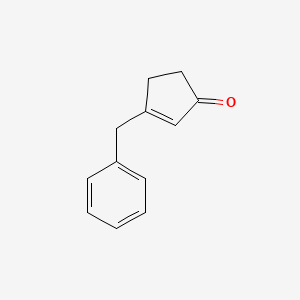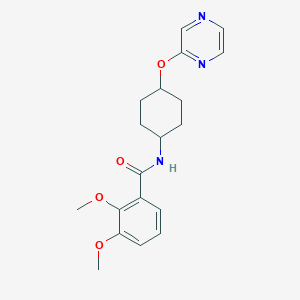
N-(4-cyclopentylbutan-2-yl)but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound N-(4-cyclopentylbutan-2-yl)but-2-ynamide, also known as BCT-197, is a promising drug candidate that has been studied in recent years for its potential therapeutic properties. BCT-197 is a potent inhibitor of the inflammasome, a key component of the immune system that plays a role in the development of various inflammatory diseases.
Mecanismo De Acción
N-(4-cyclopentylbutan-2-yl)but-2-ynamide works by inhibiting the NLRP3 inflammasome, a key component of the immune system that plays a role in the development of various inflammatory diseases. The inflammasome is activated in response to various stimuli, including pathogens, toxins, and cellular damage, and triggers the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). By inhibiting the inflammasome, N-(4-cyclopentylbutan-2-yl)but-2-ynamide can reduce the production of these pro-inflammatory cytokines and thereby reduce inflammation.
Biochemical and Physiological Effects:
N-(4-cyclopentylbutan-2-yl)but-2-ynamide has been shown to effectively reduce inflammation in animal models of various inflammatory diseases. In addition, N-(4-cyclopentylbutan-2-yl)but-2-ynamide has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-cyclopentylbutan-2-yl)but-2-ynamide is its potent inhibitory activity against the inflammasome, which makes it a promising drug candidate for the treatment of various inflammatory diseases. However, one limitation of N-(4-cyclopentylbutan-2-yl)but-2-ynamide is its relatively complex synthesis method, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for research on N-(4-cyclopentylbutan-2-yl)but-2-ynamide. One direction is to further investigate its therapeutic potential in various inflammatory diseases, including rheumatoid arthritis, gout, and Alzheimer's disease. Another direction is to optimize its synthesis method to make it more accessible for research. Additionally, the development of more selective inflammasome inhibitors may provide new opportunities for the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of N-(4-cyclopentylbutan-2-yl)but-2-ynamide involves several steps, starting with the reaction of 4-cyclopentyl-2-butanone with propargyl bromide to form 4-cyclopentylbut-2-yn-1-ol. The resulting compound is then reacted with N-bromosuccinimide to form the corresponding bromo compound, which is subsequently reacted with sodium azide to form the azido compound. Finally, the azido compound is reacted with propargylamine to form N-(4-cyclopentylbutan-2-yl)but-2-ynamide.
Aplicaciones Científicas De Investigación
N-(4-cyclopentylbutan-2-yl)but-2-ynamide has been extensively studied for its potential therapeutic properties in various inflammatory diseases, including rheumatoid arthritis, gout, and Alzheimer's disease. In preclinical studies, N-(4-cyclopentylbutan-2-yl)but-2-ynamide has been shown to effectively inhibit the inflammasome and reduce inflammation in animal models of these diseases.
Propiedades
IUPAC Name |
N-(4-cyclopentylbutan-2-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-3-6-13(15)14-11(2)9-10-12-7-4-5-8-12/h11-12H,4-5,7-10H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIUTGJNOHHKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)CCC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((3-Chloro-2-methylphenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2780242.png)

![N-(2-{1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2780245.png)
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2780248.png)
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2780249.png)
![(Z)-3-(((2-ethylphenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2780251.png)


![6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate](/img/structure/B2780257.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B2780260.png)
![5-Fluoro-N-methyl-N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]-6-propan-2-ylpyrimidin-4-amine](/img/structure/B2780261.png)


![N-[1-(1,2-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2780264.png)